BenchChemオンラインストアへようこそ!

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride

Kinase inhibitor design Hinge-binding motif Regiochemistry SAR

Procure the crystallographically validated 5-methyl-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride to accelerate your kinase inhibitor program. This scaffold directly recapitulates the hinge-binding motif observed in BTK (PDB 6BKE, 6BKH) and CDK4/cyclin D1 co-crystal structures. The free –COOH handle enables one-step amide library synthesis without ester deprotection, while the defined 5-methyl regiochemistry ensures fidelity to published pharmacophore models. The HCl salt simplifies handling for parallel chemistry, and its fragment-like properties (MW 217.65, LogP ~0.45) make it ideal for FBDD expansion. Choose this building block to maintain the saturation advantage (Fsp³ ≈0.50) that drives kinase selectivity.

Molecular Formula C8H12ClN3O2
Molecular Weight 217.7
CAS No. 1065066-11-6
Cat. No. B6256916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
CAS1065066-11-6
Molecular FormulaC8H12ClN3O2
Molecular Weight217.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic Acid Hydrochloride (CAS 1065066-11-6) – Structural and Functional Baseline


5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride (CAS 1065066-11-6) is a heterocyclic building block belonging to the tetrahydropyrazolo[1,5-a]pyrazine class, which features a saturated piperazine ring fused to a pyrazole core bearing a carboxylic acid at the 2-position and a methyl substituent at the 5-position of the saturated ring . This scaffold has been employed as a key intermediate in the synthesis of potent and selective kinase inhibitors, most notably Bruton’s tyrosine kinase (BTK) inhibitors co-crystallized with their target (PDB 6BKE, 6BKH) and CDK4/cyclin D1 inhibitors [1][2]. Suppliers list the compound at 98% purity with a molecular weight of 217.65 g/mol (free base plus HCl) and computed physicochemical properties including TPSA of 58.36 Ų and LogP of approximately 0.45, indicating moderate hydrophilicity suitable for fragment-based elaboration .

Why 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic Acid Hydrochloride Cannot Be Simply Substituted by In-Class Analogs


The tetrahydropyrazolo[1,5-a]pyrazine scaffold presents multiple points of structural variation—regiochemistry of the methyl substituent (5- versus 6- or 7-position), oxidation state at the 4-position (saturated versus 4-oxo), and functionality at the 2-position (carboxylic acid versus ester)—each of which dictates the compound’s synthetic utility and the binding mode of downstream derivatives. The 5-methyl-2-carboxylic acid hydrochloride specifically provides a crystallographically validated hinge-binding motif for BTK and CDK4 inhibitor programs, where the 5-methyl group occupies a defined hydrophobic pocket and the carboxylic acid serves as the amide coupling handle [1][2]. Substituting the 6-methyl regioisomer (CAS 2094696-44-1) or the unsubstituted parent (CAS 1309128-62-8) alters the spatial orientation of the methyl group relative to the pyrazole nitrogen, which can disrupt key interactions observed in co-crystal structures [1]. Similarly, replacing the carboxylic acid with a methyl ester (CAS 2055405-85-9) adds an extra deprotection step and changes the solubility profile, while the 4-oxo analog (CAS 1378523-07-9) adopts a different ring conformation incompatible with the saturated scaffold SAR .

Quantitative Differentiation Evidence for 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic Acid Hydrochloride (1065066-11-6)


Regiochemical Differentiation: 5-Methyl vs. 6-Methyl Substitution Directs Kinase Hinge-Binding Geometry

The 5-methyl substitution pattern on the tetrahydropyrazolo[1,5-a]pyrazine scaffold places the methyl group on the nitrogen proximal to the pyrazole ring, a configuration that has been validated by X-ray crystallography in BTK inhibitor complexes. In PDB entry 6BKE (resolution 1.95 Å), compound 10 bearing the 5-methyl-tetrahydropyrazolo[1,5-a]pyrazin-2-amino fragment is co-crystallized with BTK, demonstrating a defined binding pose where the saturated piperazine ring bridges the hinge region [1]. In contrast, the 6-methyl regioisomer (CAS 2094696-44-1) positions the methyl group on the carbon distal to the pyrazole, altering the conformational preference of the saturated ring and the trajectory of the 2-position substituent . No publicly available co-crystal structure exists for the 6-methyl analog bound to the same kinase targets, whereas the 5-methyl scaffold appears in multiple PDB-deposited BTK and CDK4 inhibitor complexes [1][2].

Kinase inhibitor design Hinge-binding motif Regiochemistry SAR

Oxidation State Differentiation: Saturated Scaffold Delivers Quantified Fsp³ Advantage Over 4-Oxo Analog

The target compound retains a fully saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core (Fsp³ = 0.50 for the free base, calculated as 4 sp³ carbons out of 8 total carbons), whereas the 4-oxo analog (CAS 1378523-07-9) introduces an sp² carbonyl at position 4, reducing Fsp³ to 0.375 (3 sp³ carbons out of 8). Barsanti et al. (2014) explicitly reported that a 'saturation strategy' focused on improving selectivity and physicochemical properties of tetrahydropyrazolo[1,5-a]pyrazine ATR inhibitors, with the fully saturated core contributing to enhanced selectivity profiles relative to partially unsaturated analogs [1]. The saturated scaffold also provides greater conformational flexibility to explore binding site topology, a factor cited as instrumental in achieving selectivity against closely related PIKK family members including ATM and DNA-PK [1]. The target compound's saturated core is directly noted as a building block for kinase inhibitor synthesis .

Fraction sp³ (Fsp³) Physicochemical optimization ATR kinase inhibitors

Functional Group Differentiation: Carboxylic Acid Enables Single-Step Amide Coupling vs. Ester Analog

The target compound presents a free carboxylic acid at the 2-position, enabling direct amide coupling without a deprotection step. The methyl ester analog (CAS 2055405-85-9) requires hydrolysis to the carboxylic acid prior to amide formation, adding a synthetic step with associated yield loss. In the BTK inhibitor series exemplified by PDB 6BKE and 6BKH, the 5-methyl-tetrahydropyrazolo[1,5-a]pyrazin-2-amine fragment is connected to the core via an amine linkage derived from the corresponding carboxylic acid building block through Curtius rearrangement or amide coupling/reduction sequences [1]. Similarly, the CDK4 inhibitor US20240034731 Compound 10 employs the 5-methyl-tetrahydropyrazolo[1,5-a]pyrazin-2-amino fragment, accessible from the carboxylic acid [2]. The hydrochloride salt form of the target compound enhances aqueous solubility (LogP ~0.45) and storage stability compared to the free base, facilitating handling in parallel synthesis workflows .

Amide bond formation Synthetic efficiency Fragment elaboration

Molecular Property Differentiation: MW and LogP Profile Favor Fragment-Based Drug Design (FBDD) Compliance

The target compound (MW 217.65 as HCl salt, free base MW 181.19; computed LogP 0.45; TPSA 58.36 Ų; H-acceptors 4; H-donors 1; rotatable bonds 1) falls within established fragment-likeness criteria . In contrast, the unsubstituted parent 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1309128-62-8, MW 167.17) has a lower molecular weight but lacks the methyl group that provides a validated hydrophobic contact in kinase binding sites . The fully aromatic analog pyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1547037-20-6, MW 163.13, C7H5N3O2) is smaller still but completely rigid and lacks the conformational flexibility of the saturated scaffold that was instrumental in achieving selectivity in the ATR and BTK programs [1]. The computed LogP of 0.45 for the target compound indicates balanced hydrophilicity suitable for aqueous assay conditions without the need for co-solvents above 1% DMSO, a practical advantage in high-throughput screening cascades .

Fragment-based drug design Lead-likeness Physicochemical property space

Optimal Application Scenarios for 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic Acid Hydrochloride (1065066-11-6) Based on Differentiation Evidence


Kinase Inhibitor Fragment Elaboration with Crystallographically Validated Hinge Binder

This compound is the procurement choice for medicinal chemistry programs targeting kinases where a co-crystal structure of the 5-methyl-tetrahydropyrazolo[1,5-a]pyrazine scaffold provides a validated starting geometry. The carboxylic acid handle enables direct amide coupling to access the 2-amino hinge-binding motif observed in BTK inhibitor PDB entries 6BKE and 6BKH, as well as CDK4 inhibitor compound 10 (IC50 200 nM) from US20240034731 [1][2]. The hydrochloride salt form simplifies handling in parallel synthesis, and the availability of multiple co-crystal structures accelerates structure-based design cycles compared to programs starting from the unvalidated 6-methyl regioisomer [1].

Saturation-Optimized Kinase Probe Synthesis for Selectivity Profiling

For teams applying the 'saturation strategy' described by Barsanti et al. (2014) to improve kinase selectivity, the fully saturated tetrahydropyrazolo[1,5-a]pyrazine core is the requisite scaffold. The target compound's Fsp³ of approximately 0.50 provides the conformational flexibility and three-dimensional character that the ATR inhibitor program correlated with enhanced selectivity over ATM and DNA-PK [3]. The 5-methyl group adds steric bulk at a defined position without introducing sp² character, maintaining the saturation advantage that would be lost with the 4-oxo analog (CAS 1378523-07-9, Fsp³ ≈ 0.375) . Procurement of the target compound ensures adherence to the design principles that produced the highly selective tetrahydropyrazolo[1,5-a]pyrazine series.

Fragment-Based Drug Discovery (FBDD) Library Construction with Lead-Like Physicochemical Properties

The target compound's computed properties (MW 217.65, LogP 0.45, H-donors 1, H-acceptors 4, rotatable bonds 1) place it within the Rule of Three fragment space, making it suitable for inclusion in focused FBDD libraries targeting kinases or other ATP-binding proteins . The carboxylic acid functionality enables diverse two-dimensional elaboration via amide coupling, while the hydrochloride salt form provides good aqueous solubility for screening at concentrations up to 1 mM in <1% DMSO. Compared to the unsubstituted parent (MW 167.17), the additional methyl group provides a validated hydrophobic contact without exceeding fragment property thresholds, offering a better balance of complexity and developability for fragment hit follow-up .

BTK/CDK4 Inhibitor Lead Optimization and Patent SAR Expansion

Given the appearance of the 5-methyl-tetrahydropyrazolo[1,5-a]pyrazine scaffold in both Boehringer Ingelheim BTK inhibitor patents (e.g., PDB 6BKE, 6BKH) and Iambic Therapeutics CDK4 inhibitor patents (US20240034731, compound 10 with CDK4/Cyclin D1 IC50 200 nM), the target compound serves as the direct building block for generating SAR analogs around the hinge-binding motif in these validated chemical series [1][2]. The free carboxylic acid enables rapid library synthesis of amide derivatives for patent expansion or lead optimization without the penalty of an ester hydrolysis step, and the defined 5-methyl regiochemistry ensures fidelity to the published pharmacophore model.

Quote Request

Request a Quote for 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.